molecular formula C13H17NO4 B1384900 Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217782-72-3

Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384900
CAS RN: 1217782-72-3
M. Wt: 251.28 g/mol
InChI Key: AXXPCKLMQBDHFL-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate, also known as this compound, is a synthetic compound used in various scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Photoreactions in Heteroaromatic Compounds

Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied in the context of photoreactions in heteroaromatic compounds. For instance, the UV irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions results in methoxylation at various positions of the pyridine ring, indicating a potential application in photochemical synthesis processes (Sugiyama et al., 1982).

One-Pot Synthesis Applications

The compound has applications in one-pot synthesis methods. A study demonstrates the use of a FeCl2/Et3N binary catalytic system for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, which implies its utility in organic synthesis and catalysis (Galenko et al., 2015).

Catalysis in Asymmetric Reactions

Research has been conducted on the use of this compound in asymmetric reactions, particularly in the hydrogenation of itaconic acid derivatives. The study highlights its role in catalyzing these reactions, which is significant for producing compounds with specific optical properties (Inoguchi et al., 1989).

Synthesis of Highly Functionalized Compounds

The compound is used in the synthesis of highly functionalized tetrahydropyridines. This is evident in a study where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

Synthesis of Medicinal Compounds

This compound also finds use in the synthesis of medicinal compounds. A study on the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, resulting in 5-methoxylated 3-pyrrolin-2-ones, illustrates its potential in creating building blocks for pharmaceuticals (Ghelfi et al., 2003).

properties

IUPAC Name

methyl (2S,4S)-4-(2-methoxyphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-11-5-3-4-6-12(11)18-9-7-10(14-8-9)13(15)17-2/h3-6,9-10,14H,7-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPCKLMQBDHFL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate

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